Lit-001

Oxytocin Receptor Agonist EC50 Potency

Researchers studying oxytocin receptor (OT-R) signaling in autism spectrum disorders face the persistent limitation of poor brain penetration and rapid degradation inherent to peptide-based agonists. LIT-001 (free base, CAS 2245072-20-0) is the first and only reported nonpeptide OT-R agonist with demonstrated in vivo efficacy in reversing social interaction deficits in the Oprm1-/- mouse model of ASD (10-20 mg/kg, i.p.). Key procurement considerations: • Unbiased OT-R agonism (EC50 = 55 nM, Emax = 96%) with only weak V1a receptor antagonism at supraphysiological concentrations, providing cleaner pharmacological readouts than WAY-267464. • 98% purity by HPLC; available in standard research quantities (5-100 mg) with custom synthesis options for bulk orders. • Lead times may extend to 8-14 weeks depending on batch availability; advance planning is strongly recommended.

Molecular Formula C28H33N7O2S
Molecular Weight 531.7 g/mol
CAS No. 2245072-20-0
Cat. No. B608597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLit-001
CAS2245072-20-0
SynonymsLIT-001;  LIT 001;  LIT001
Molecular FormulaC28H33N7O2S
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
InChIInChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1
InChIKeyAOPORIRPXVMWSL-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LIT-001 (CAS 2245072-20-0): A First-in-Class Nonpeptide Oxytocin Receptor Agonist for Autism Spectrum Disorder Research


LIT-001 (free base, CAS 2245072-20-0) is a synthetic, nonpeptide small molecule that acts as the first potent and selective agonist of the oxytocin receptor (OT-R). It was first described in 2018 as a major advancement in the field [1]. Characterized by a molecular formula of C28H33N7O2S and a molecular weight of 531.67 [2], this compound is a critical research tool for studying OT-R signaling in neurological conditions, particularly autism spectrum disorders (ASD) [1]. Unlike peptide-based alternatives, LIT-001 is designed for improved stability and brain penetration, addressing key limitations in the field [3].

Why LIT-001 Cannot Be Substituted by Other Oxytocin Receptor Modulators: A Critical Distinction


Generic substitution among oxytocin receptor (OT-R) agonists is scientifically unsound due to fundamental differences in chemical class, target selectivity, and proven in vivo efficacy. LIT-001 is the first and only reported nonpeptide OT-R agonist with demonstrated, quantified efficacy in improving social interaction deficits in a validated animal model of autism [1]. Prior nonpeptide agonists like WAY-267464 have not been shown to be effective in such models, and peptide-based analogs like oxytocin and carbetocin suffer from poor oral bioavailability, rapid metabolism, and limited brain penetration [2]. The unique molecular scaffold of LIT-001 provides a distinct pharmacological profile, including biased signaling and a specific selectivity profile against vasopressin receptors, which is not replicable by in-class alternatives [3].

Quantitative Differentiation: LIT-001 vs. Closest Analogs and Alternatives


Potency at the Oxytocin Receptor: A Direct Comparison with WAY-267464 and TC OT 39

LIT-001 exhibits superior functional potency at the oxytocin receptor (OT-R) compared to other nonpeptide agonists. In functional assays, LIT-001 has an EC50 of 55 nM [1]. In contrast, the nonpeptide agonist WAY-267464 shows a significantly higher and more variable EC50, reported in the range of 61-881 nM . Another analog, TC OT 39, has a reported EC50 of 180 nM . This indicates LIT-001 is approximately 3 to 16 times more potent than these comparators, requiring a lower concentration to achieve the same level of receptor activation.

Oxytocin Receptor Agonist EC50 Potency GPCR Pharmacology

Selectivity Profile: Differential Activity at Vasopressin V1a Receptors Compared to WAY-267464

The functional selectivity profile of LIT-001 is a key differentiator. While both LIT-001 and WAY-267464 are nonpeptide OT-R agonists, they exhibit distinct activities at the vasopressin V1a receptor (V1aR). LIT-001 shows only a weak antagonistic effect at V1aR at high doses . In stark contrast, WAY-267464 is a potent antagonist of V1aR, with an IC50 of 613 nM and a Ki in the range of 27-113 nM . This means WAY-267464 actively blocks V1aR signaling at concentrations similar to its OT-R agonist activity, a confounding factor not seen with LIT-001.

Receptor Selectivity Vasopressin V1a Receptor Off-Target Effects GPCR Profiling

In Vivo Efficacy: Proven Rescue of Social Deficits in a Genetic Mouse Model of Autism

LIT-001 is the first nonpeptide OT-R agonist to demonstrate clear efficacy in an animal model of autism. In a pivotal study, intraperitoneal administration of LIT-001 (10-20 mg/kg) significantly alleviated social interaction deficits in Oprm1−/− mice, a well-established genetic model for ASD [1]. The treated mice exhibited increased and more prolonged nose contacts, a key indicator of enhanced social behavior [2]. This is a crucial advancement, as the primary publication explicitly states that no other nonpeptide oxytocin agonist had previously been shown to be efficient in this context [1].

In Vivo Efficacy Autism Spectrum Disorder Oprm1 Knockout Mouse Social Interaction

Pharmacokinetic Advantage: Nonpeptide Structure Enables Brain Penetration

LIT-001's nonpeptide structure confers a fundamental pharmacokinetic advantage over endogenous oxytocin and synthetic peptide analogs like carbetocin. Peptide-based agonists cannot be taken orally and are rapidly metabolized, severely limiting their utility for in vivo studies of central nervous system (CNS) function [1]. In contrast, LIT-001 is designed to overcome these limitations. It is proposed to be brain-penetrant following intraperitoneal injection, enabling direct investigation of central OT-R signaling pathways [2].

Blood-Brain Barrier Nonpeptide Pharmacokinetics Oral Bioavailability

Validated Research Applications for LIT-001 Based on Differential Evidence


In Vivo Studies of Social Behavior in Autism Spectrum Disorder (ASD) Models

Use LIT-001 as the preferred OT-R agonist in rodent models of ASD to investigate the role of oxytocin in social interaction. The compound is uniquely validated to reverse social deficits in the Oprm1−/− mouse model at 10-20 mg/kg (i.p.) [1]. This makes it the gold-standard tool for proof-of-concept studies exploring OT-R agonism as a therapeutic strategy for ASD-related social impairments.

Investigating Central Oxytocin Receptor Signaling without V1aR Confounding

Employ LIT-001 in studies requiring selective activation of central OT-R pathways. Its favorable selectivity profile, showing only weak antagonism at the vasopressin V1a receptor, provides a cleaner pharmacological tool compared to compounds like WAY-267464, which acts as a potent V1aR antagonist . This is crucial for behavioral and neurological studies where V1aR modulation could confound results.

Development and Validation of Cell-Based OT-R Functional Assays

Utilize LIT-001 as a potent (EC50 = 55 nM) and efficacious (Emax = 96%) reference agonist in cellular assays expressing the human OT-R . Its well-characterized potency makes it ideal for establishing concentration-response curves, screening for novel modulators, or studying OT-R signal transduction pathways in a controlled in vitro environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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